
2,2',2''-Nitrilotris(2-methylpropan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is a chemical compound with the molecular formula C12H27NO3. It is also known by other names such as Tris(2-hydroxypropyl)amine and Triisopropanolamine. This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) can be synthesized through the reaction of ammonia with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The process involves the stepwise addition of propylene oxide to ammonia, resulting in the formation of the triisopropanolamine compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves large-scale reactors where ammonia and propylene oxide are reacted in the presence of catalysts. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of buffers and as a component in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with enzymes and proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but with ethanol groups instead of propanol.
Diethanolamine: Contains two ethanol groups and one amine group.
Monoethanolamine: Contains one ethanol group and one amine group.
Uniqueness
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is unique due to its three hydroxyl groups attached to a central nitrogen atom, providing it with distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
111763-83-8 |
|---|---|
Molekularformel |
C12H27NO3 |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[bis(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H27NO3/c1-10(2,7-14)13(11(3,4)8-15)12(5,6)9-16/h14-16H,7-9H2,1-6H3 |
InChI-Schlüssel |
DGWKNXAZGWBHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)N(C(C)(C)CO)C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14309553.png)
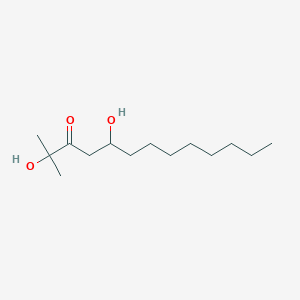
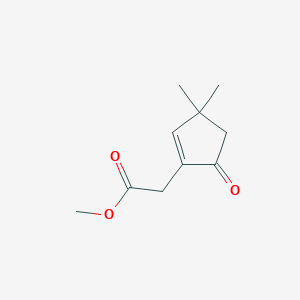
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
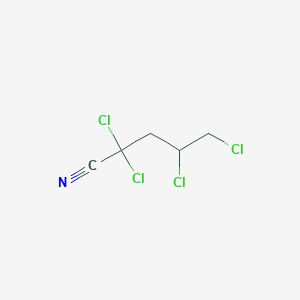
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
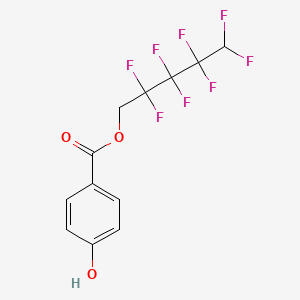
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
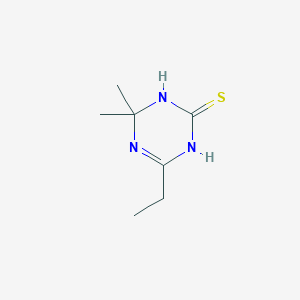
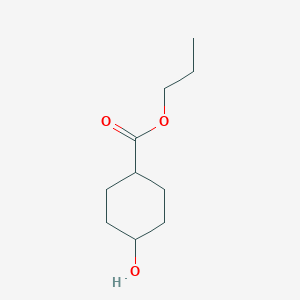
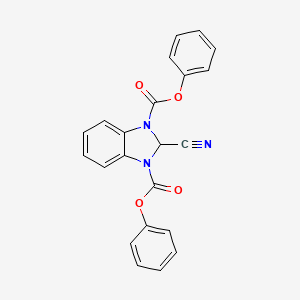
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
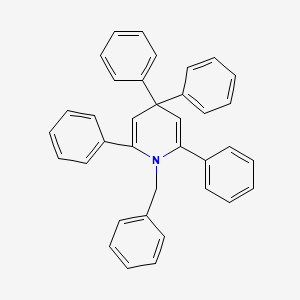
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
